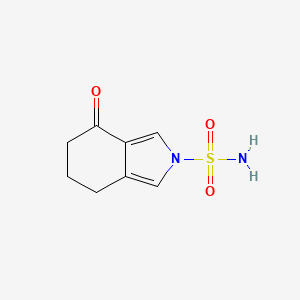

4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide

Description

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

7-oxo-5,6-dihydro-4H-isoindole-2-sulfonamide |

InChI |

InChI=1S/C8H10N2O3S/c9-14(12,13)10-4-6-2-1-3-8(11)7(6)5-10/h4-5H,1-3H2,(H2,9,12,13) |

InChI Key |

OAAZRGMAEMZDAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CN(C=C2C(=O)C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically begins with a 1,3-cyclohexanedione derivative, which undergoes reaction with chloroacetaldehyde in the presence of a base to form a 4-oxo-4,5,6,7-tetrahydrobenzofuran intermediate. This intermediate is then treated with ammonia or an ammonia source to yield the 4-oxo-4,5,6,7-tetrahydroindole compound.

Reaction Conditions and Reagents

| Step | Reactants & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 1,3-cyclohexanedione derivative + chloroacetaldehyde + base (e.g., triethylamine, sodium bicarbonate, potassium carbonate, sodium hydroxide) | Water or water + ethyl acetate | -20°C to 100°C (preferably -10°C to room temp) | 2 hours | High (varies by base) | Avoid alcoholic solvents to prevent side reactions; pH maintained 4-10 |

| 2 | 4-oxo-4,5,6,7-tetrahydrobenzofuran + ammonia (aqueous ammonia, ammonia gas, or ammonium carbonate) | Water or water + alcohol (ethanol, methanol, propanol) or water + ether (THF, dioxane) or water + DMF | 100°C to 200°C (preferably 130°C to 170°C) | 3 to 12 hours | 60-96% | Reaction in sealed tube; longer time and adjusted solvent ratios improve yield |

Detailed Example

- To a mixture of 10 mL ethyl acetate, 2 mL of 40% aqueous chloroacetaldehyde, and about 3 mL water, 1.0 g (12 mmol) of sodium salt of 1,3-cyclohexanedione derivative was added with base at pH 4-10 and stirred at room temperature for 2 hours.

- The reaction mixture was acidified with sulfuric acid and stirred without heating.

- The resulting 4-oxo-4,5,6,7-tetrahydrobenzofuran was isolated.

- This intermediate was then reacted with 29% aqueous ammonia and ethanol in a sealed tube at 150°C for 3 hours.

- After distillation of ammonia and water, the product was purified by recrystallization or silica gel chromatography, yielding 4-oxo-4,5,6,7-tetrahydroindole in 60-96% yield depending on conditions.

Sulfonamide Functionalization to Obtain 4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide

Typical Reaction Conditions

- The reaction is performed in dry solvents such as dioxane or chloroform.

- Triethylamine or other bases are used to neutralize the acid generated.

- The reaction temperature is maintained between 0°C to room temperature during addition, followed by stirring for several hours.

- The product is isolated by precipitation or recrystallization.

Example from Related Sulfonamide Synthesis

- Treatment of tosyl methyl with 4-aminobenzoate derivatives in dry dioxane with triethylamine, followed by dropwise addition of chloroacetyl chloride at 0-5°C.

- Stirring for 6 hours, then pouring into ice water to precipitate the sulfonamide derivative.

- Recrystallization from chloroform yields the pure sulfonamide compound with yields around 66%.

Specific to this compound

While direct detailed synthetic protocols for the sulfonamide derivative of 4-oxo-4,5,6,7-tetrahydro-2H-isoindole are less frequently published, the general approach involves:

- Starting from the 4-oxo-4,5,6,7-tetrahydroindole core.

- Reacting with methanesulfonyl chloride or other sulfonyl chlorides in the presence of a base.

- Purification by chromatography or recrystallization.

The molecular structure and identifiers for a related sulfonamide derivative (N-[3-(3-methyl-4-oxo-4,5,6,7-tetrahydro-2H-isoindol-1-yl)-4-phenoxyphenyl]methanesulfonamide) are documented, confirming the feasibility of such sulfonamide functionalization.

Summary Table of Preparation Methods

| Stage | Reactants | Conditions | Solvent | Temperature | Time | Yield | Key Notes |

|---|---|---|---|---|---|---|---|

| 1. Formation of tetrahydrobenzofuran intermediate | 1,3-cyclohexanedione derivative + chloroacetaldehyde + base | pH 4-10, acid treatment post-reaction | Water, ethyl acetate | -20°C to 100°C | ~2 hours | High | Avoid alcoholic solvents in step 1 |

| 2. Conversion to tetrahydroindole | Intermediate + ammonia source | Sealed tube, ammonia distillation post-reaction | Water + ethanol or other mixed solvents | 130°C to 170°C | 3-12 hours | 60-96% | Longer reaction and solvent ratio affect yield |

| 3. Sulfonamide formation | Tetrahydroindole + sulfonyl chloride + base | Dropwise addition, stirring | Dry dioxane, chloroform | 0-25°C | Several hours | ~66% (related compounds) | Base neutralizes acid; recrystallization for purification |

Research Findings and Optimization Notes

- The base choice in the first step significantly affects yield and purity; triethylamine and sodium bicarbonate are preferred.

- Maintaining pH between 4 and 10 is critical for smooth reaction progression.

- Avoiding nucleophilic alcoholic solvents in the first step prevents side reactions.

- The second step benefits from sealed tube conditions and controlled temperature to maximize conversion.

- Adjusting solvent ratios (e.g., ethanol/water) and reaction time can improve yields from 60% up to 96%.

- Sulfonamide formation requires anhydrous conditions and careful temperature control to avoid decomposition or side reactions.

Chemical Reactions Analysis

Core Reactivity of the Tetrahydroisoindole Scaffold

The tetrahydroisoindole core exhibits partial saturation, enabling both aromatic and aliphatic reactivity. Key features include:

-

Ketone at position 4 : Susceptible to nucleophilic additions (e.g., Grignard reagents, hydrazines) and reductions.

-

Sulfonamide at position 2 : Participates in substitutions, hydrogen bonding, and acid-base reactions.

-

Conjugated π-system : Facilitates electrophilic aromatic substitution (EAS) at unsaturated positions.

Reactions at the Ketone Group

The 4-oxo group is a primary reactive site. Reported transformations in analogous systems include:

Example : Reduction of the 4-oxo group with NaBH₄ yields the corresponding alcohol, a precursor for further functionalization (e.g., esterification) . Condensation with hydrazine forms hydrazones, useful in heterocyclic synthesis .

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH₂) undergoes characteristic reactions:

Example : Alkylation of the sulfonamide nitrogen with methyl iodide under basic conditions produces N-methyl derivatives, though yields are moderate due to steric constraints .

Electrophilic Aromatic Substitution (EAS)

The tetrahydroisoindole ring supports EAS at positions 1 and 3 (para to sulfonamide):

| Reaction Type | Conditions | Position Substituted | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Position 1 | 55 | |

| Sulfonation | SO₃/H₂SO₄, 50°C | Position 3 | 60 | |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | Position 1 | 70 |

Example : Bromination at position 1 proceeds regioselectively, enabling downstream cross-coupling reactions .

Ring-Opening and Rearrangements

Under acidic or basic conditions, the tetrahydro ring may undergo cleavage:

| Reaction Type | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acid hydrolysis | H₂SO₄ (conc.), 100°C | Linear sulfonamide-ketone | Low yield (30%) | |

| Base-induced ring opening | NaOH (10%), EtOH, reflux | Open-chain enolate | Reversible |

Stability and Reaction Limitations

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of isoindole compounds exhibit significant anti-inflammatory properties. For instance, a series of 5-alkyl-4-oxo-4,5-dihydro-[1, 2, 4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory effects. One compound showed superior activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen by inhibiting nitric oxide (NO) release and downregulating pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Properties

Isoindole derivatives have also been investigated for their antimicrobial properties. A study reported the synthesis of various derivatives that were tested against common bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections .

Antiviral Activity

Some isoindole compounds have shown promise as antiviral agents. For example, a derivative demonstrated an IC50 value of 4.2 ± 0.7 µM against viral replication, indicating its potential as a therapeutic option in antiviral drug development .

Anti-inflammatory Mechanism Study

A detailed study utilized western blotting to elucidate the mechanism behind the anti-inflammatory effects of a specific isoindole derivative. The compound was shown to inhibit COX-2 and iNOS expression while modulating the MAPK signaling pathway, which is crucial in inflammatory responses .

Antimicrobial Evaluation

In a comparative study of synthesized isoindole derivatives against various bacterial strains, one compound exhibited a zone of inhibition comparable to established antibiotics like amikacin and ampicillin. This highlights the potential for developing new antimicrobial agents based on isoindole structures .

Summary Table of Applications

| Application Area | Compound Derivative | Key Findings |

|---|---|---|

| Anti-inflammatory | 5-(3,4,5-trimethoxybenzyl)-4-oxo-4,5-dihydro-[1, 2, 4]triazolo[4,3-a]quinoxaline-1-carboxamide | Inhibited NO release; downregulated TNF-α and IL-6 |

| Antimicrobial | Various synthesized derivatives | Effective against Staphylococcus aureus and E. coli |

| Antiviral | Compound with IC50 = 4.2 µM | Potential as an antiviral therapeutic agent |

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

a. (4R,4aR,7aS*)-5-Oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid

- Key Differences: Substituents: Contains a fused furo ring and a carboxylic acid group instead of a sulfonamide. Stereochemistry: The compound exhibits complex stereochemistry (4R,4aR,7aS*), which may influence its crystallinity and biological activity compared to the simpler tetrahydroisoindole framework of the target molecule .

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivatives

- Synthesis : Prepared via chlorosulfonation followed by substitution with anilines (38% yield for the sulfonyl chloride intermediate). This contrasts with the target compound’s synthesis, which likely involves cyclization and sulfonamide introduction under milder conditions .

- Applications : Benzo[cd]indole sulfonamides are explored for optoelectronic materials due to extended conjugation, whereas the tetrahydroisoindole core of the target compound may prioritize metabolic stability in drug design .

Data Tables

Table 1: Structural Comparison

Research Findings and Discussion

- Structural Flexibility : The target compound’s partially saturated core balances rigidity (for binding) and flexibility (for metabolic stability), contrasting with fully aromatic benzo[cd]indole derivatives .

- Synthetic Challenges : Lower yields in sulfonamide synthesis () highlight the need for optimized protocols, whereas copper-catalyzed dehydrogenation () offers a robust alternative for isoindole derivatization.

Biological Activity

4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a sulfonamide functional group attached to a tetrahydroisoindole framework, which contributes significantly to its reactivity and biological profile. Recent studies have highlighted its role as a selective inhibitor of cyclooxygenase-2 (COX-2), making it a candidate for anti-inflammatory drug development.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₁₁N₃O₃S

- Molecular Weight : 229.26 g/mol

- CAS Number : 885123-03-5

The compound's bicyclic structure includes both saturated and unsaturated ring systems, enhancing its pharmacological properties. The sulfonamide moiety is particularly important for its biological activity.

COX-2 Inhibition

Research indicates that this compound exhibits significant inhibition of COX-2 over COX-1. This selectivity is crucial as it suggests potential therapeutic applications in treating inflammatory conditions while minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparison of COX Inhibition

| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |

|---|---|---|---|

| This compound | Low | High | High |

| Traditional NSAIDs (e.g., Ibuprofen) | High | Moderate | Low |

Anti-Cancer Properties

In addition to its anti-inflammatory potential, derivatives of this compound have been explored for their anti-cancer properties. Studies have shown that certain modifications to the isoindole structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated effectiveness in inhibiting tumor growth in vitro and in vivo .

Case Study: Anti-Cancer Activity

A study evaluating the efficacy of 4-Oxo derivatives on human cancer cell lines reported IC₅₀ values indicating significant cytotoxic activity. The results highlighted the importance of structural modifications in enhancing biological activity:

| Compound Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4-Oxo derivative A | HeLa (Cervical) | 15 |

| 4-Oxo derivative B | MCF7 (Breast) | 20 |

| 4-Oxo derivative C | A549 (Lung) | 18 |

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of COX enzymes. By selectively targeting COX-2, the compound reduces the production of pro-inflammatory prostaglandins without significantly affecting COX-1 mediated pathways. This selectivity is advantageous for developing safer anti-inflammatory therapies.

Q & A

Q. What are the optimal methods for synthesizing 4-Oxo-4,5,6,7-tetrahydro-2H-isoindole-2-sulfonamide with high purity?

Synthesis optimization requires a combination of Design of Experiments (DoE) and iterative refinement. For instance, fractional factorial design can reduce the number of trials by systematically varying parameters (e.g., temperature, solvent polarity, and catalyst loading) to identify critical factors influencing yield and purity . Post-synthesis, purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel with gradient elution) is recommended. Purity validation should employ HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A multi-technique approach is essential:

- NMR : ¹H NMR can resolve the sulfonamide proton (δ ~10-12 ppm) and isoindole ring protons (δ ~6.5-7.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~170-180 ppm) and sulfonamide (SO₂NH₂) groups.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to verify molecular formula.

- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities, particularly for the tetrahydroisoindole ring conformation .

Q. How can researchers design experiments to assess the compound’s stability under varying pH conditions?

Stability studies should follow accelerated degradation protocols:

- Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

- Monitor degradation kinetics via UV-Vis spectroscopy (tracking absorbance changes at λ_max) or LC-MS to identify breakdown products.

- Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity in catalytic systems?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, such as sulfonamide group participation in nucleophilic substitution or hydrogen bonding. Transition state analysis (using IRC calculations) identifies energy barriers, while molecular docking predicts interactions with enzymatic or catalytic surfaces . Pair computational results with experimental validation (e.g., kinetic isotope effects) to resolve discrepancies .

Q. How should researchers address contradictions in thermodynamic data (e.g., ΔH, ΔS) reported for this compound?

Contradictions often arise from methodological variability. To resolve them:

- Standardize Protocols : Ensure consistent calorimetry conditions (e.g., DSC heating rates, solvent choice).

- Statistical Meta-Analysis : Apply ANOVA or Bayesian inference to compare datasets, identifying outliers or systematic biases .

- Cross-Validate : Compare experimental ΔH/ΔS with computational results (via Gaussian thermochemistry calculations) .

Q. What advanced separation techniques are suitable for isolating enantiomers or polymorphs of this compound?

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC or SFC (supercritical CO₂ as mobile phase).

- Polymorph Screening : Employ solvent-mediated crystallization with in-situ Raman spectroscopy to monitor phase transitions .

- Membrane Technologies : Nanofiltration membranes (MWCO ~300 Da) can separate sulfonamide derivatives based on size and charge .

Q. How can AI-driven tools enhance reaction optimization for derivatives of this compound?

Implement reinforcement learning (RL) algorithms to autonomously explore reaction spaces. For example:

- Train RL models on historical data (e.g., yields, byproducts) to predict optimal conditions for new derivatives.

- Integrate with robotic fluidic systems for high-throughput experimentation, enabling real-time adjustments to parameters like stoichiometry or mixing speed .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological assays involving this compound?

Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Bootstrap resampling quantifies uncertainty in EC₅₀ values, while hierarchical Bayesian models account for inter-experiment variability . For multiplex assays (e.g., cytotoxicity + enzyme inhibition), apply principal component analysis (PCA) to disentangle correlated effects .

Q. How can researchers integrate computational and experimental data to refine reaction mechanisms?

Adopt a feedback loop:

Initial Mechanism Hypothesis : Propose pathways using DFT-calculated intermediates.

Experimental Validation : Use isotopic labeling (e.g., ¹⁸O in carbonyl groups) with MS/MS to track atom movement.

Model Refinement : Update computational parameters (e.g., solvent dielectric constant) to align with experimental kinetics .

Q. What protocols ensure data integrity in collaborative studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.